Technical Guide: Synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine
This technical guide details the synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine (also known as 2-amino-5-bromo-6-phenylpyridine).[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine (also known as 2-amino-5-bromo-6-phenylpyridine).[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in SHP2, BTK, and various kinase inhibitors where the 2-amino group serves as a hydrogen bond donor/acceptor and the 5-bromo position allows for further vector extension via cross-coupling.
Executive Summary & Retrosynthetic Logic
The synthesis of 2-amino-5-bromo-6-phenylpyridine presents a classic regioselectivity challenge.[1] The pyridine ring is electron-deficient, but the strong electron-donating amino group at C2 activates the ring toward Electrophilic Aromatic Substitution (EAS).
The Challenge: The amino group directs incoming electrophiles to the ortho (C3) and para (C5) positions.[1] In 6-phenylpyridin-2-amine, the C5 position is sterically crowded by the adjacent phenyl ring, potentially favoring C3 substitution.[1] However, electronic factors typically favor C5 (para) substitution in 2-aminopyridines.[1]
The Solution: A "Late-Stage Bromination" strategy is preferred.[1] We first install the C6-phenyl group using a robust Suzuki coupling on a commercially available precursor, followed by controlled bromination.[1] This route avoids the potential chemoselectivity issues of performing a Suzuki coupling on a dibromo-species.[1]
Retrosynthetic Pathway (Graphviz)
Caption: Retrosynthetic analysis revealing the linear 2-step construction from 2-amino-6-bromopyridine.
Step-by-Step Synthesis Protocol
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 6-phenylpyridin-2-amine.[1]
Reaction Type: Palladium-catalyzed cross-coupling.[1][2][3][4]
The starting material, 2-amino-6-bromopyridine , is commercially available and cost-effective.[1] The amino group does not require protection under standard aqueous Suzuki conditions, simplifying the workflow.[1]
Base: K₂CO₃ or Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
Solvent: 1,4-Dioxane (0.1 M concentration relative to substrate)
Protocol:
Setup: Charge a round-bottom flask with 2-amino-6-bromopyridine, phenylboronic acid, and Pd(PPh₃)₄.
Inertion: Evacuate and backfill with nitrogen (x3) to remove oxygen, which degrades the Pd(0) catalyst.[1]
Solvent Addition: Add degassed 1,4-dioxane and the aqueous base solution via syringe.
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2] The starting bromide should be fully consumed.[1]
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).[1][2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][5]
Purification: Flash column chromatography (SiO₂).[1][2] Elute with a gradient of 0-40% EtOAc in Hexanes.[1]
Objective: Synthesis of 5-bromo-6-phenyl-pyridin-2-ylamine.
Reaction Type: Electrophilic Aromatic Substitution (EAS).[1][6]
This is the critical step. We use N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂) to control the reaction rate and minimize over-bromination (formation of 3,5-dibromo species).[1]
Dissolution: Dissolve 6-phenylpyridin-2-amine in Acetonitrile at 0°C (ice bath). Low temperature favors kinetic control and improves regioselectivity for the para (C5) position over the ortho (C3) position.[1]
Addition: Add NBS portion-wise over 15 minutes. Do not add all at once.
Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by LC-MS.
By-product: 3,5-dibromo species (M+H = ~329).[1] If this appears, stop the reaction immediately.
Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to neutralize excess active bromine.
Workup: Remove MeCN under reduced pressure. Resuspend in EtOAc/Water.[1][2][5] Extract, dry (Na₂SO₄), and concentrate.[1][5][7]
Purification: Recrystallization from Ethanol is often sufficient.[1] If not, column chromatography (DCM/MeOH 98:2) separates the 3-bromo and 5-bromo isomers.[1]
Critical Process Parameters (CPPs) & Troubleshooting
The primary risk in this pathway is regioselectivity during bromination.[1]
Parameter
Recommendation
Scientific Rationale
Solvent Choice (Step 2)
Acetonitrile (MeCN)
Polar aprotic solvents stabilize the transition state (Wheland intermediate) without participating in the reaction.[1] Avoid protic solvents like MeOH which can promote side reactions.[1]
Stoichiometry (Step 2)
1.0 equiv NBS
Excess NBS leads to 3,5-dibromination.[1] The amino group is highly activating; even slight excess drives the second substitution.[1]
Lower temperatures favor the formation of the 5-bromo isomer (electronic preference) over the 3-bromo isomer, despite the steric bulk of the phenyl group at C6.
Catalyst (Step 1)
Pd(PPh₃)₄
Standard robust catalyst. If the bromide is sluggish, switch to Pd(dppf)Cl₂ or XPhos Pd G2 for higher turnover.[1]
Regioselectivity Mechanism Diagram
Caption: Electronic directing effects of the C2-amino group strongly favor C5 substitution.
Analytical Characterization Data
To validate the synthesis, compare your isolated product against these expected spectral characteristics:
Physical State: Pale yellow to off-white solid.[1]
¹H NMR (DMSO-d₆, 400 MHz):
7.85 (d, J = 8.0 Hz, 1H, H-4 ).
6.50 (d, J = 8.0 Hz, 1H, H-3 ). Note: The coupling constant of ~8 Hz indicates ortho-coupling between H3 and H4, confirming C5 substitution.
BenchChem. Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.[1] (General procedure for aminopyridine Suzuki coupling). [1]
Ganguly, N. C., et al. "Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide."[1] Synthesis, 2005, 1103-1108. (Validation of NBS regioselectivity).
ChemicalBook. Synthesis of 6-bromo-2-aminopyridine. (Precursor synthesis and handling).[1]
MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction."[1] Molecules, 2017, 22, 190.[1][4] (Protocol for Suzuki coupling on 2-amino-5-bromo-methylpyridine systems).
National Institutes of Health (NIH). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.[1] (Mechanistic insight into C5 vs C3 selectivity).
Technical Guide: Discovery and Synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine
The following technical guide details the discovery, synthesis, and application of 5-Bromo-6-phenyl-pyridin-2-ylamine , a critical intermediate in the development of small-molecule kinase inhibitors and allosteric modula...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the discovery, synthesis, and application of 5-Bromo-6-phenyl-pyridin-2-ylamine , a critical intermediate in the development of small-molecule kinase inhibitors and allosteric modulators.
CAS Registry Number: 1308677-09-9
Synonyms: 2-Amino-5-bromo-6-phenylpyridine; 6-Phenyl-5-bromo-pyridin-2-amine
Executive Summary
In the landscape of modern medicinal chemistry, 5-Bromo-6-phenyl-pyridin-2-ylamine has emerged as a "privileged scaffold." It serves as a linchpin intermediate for synthesizing bi- and tri-aryl systems found in inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase-2) , BTK (Bruton's tyrosine kinase) , and other oncogenic drivers.
Its structural value lies in its trifunctional nature:
The 2-Amino Group: Acts as a hydrogen bond donor/acceptor, critical for binding to the hinge region of kinases or specific acidic residues in allosteric pockets.
The 6-Phenyl Ring: Provides a hydrophobic anchor, occupying lipophilic pockets (e.g., the specificity pocket of a kinase).
The 5-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular attachment of a third structural domain to tune potency and selectivity.
Chemical Identity & Properties
Property
Data
IUPAC Name
5-Bromo-6-phenylpyridin-2-amine
Molecular Formula
C₁₁H₉BrN₂
Molecular Weight
249.11 g/mol
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
The discovery of an efficient route to this compound relies on understanding the regioselectivity of electrophilic aromatic substitution (SEAr) on the pyridine ring.
The Challenge
Pyridine is electron-deficient and resistant to electrophilic attack. However, the introduction of an electron-donating amino group (–NH₂) at the C2 position strongly activates the ring, directing incoming electrophiles to the ortho (C3) and para (C5) positions relative to the amine.
The Solution: Regioselective Bromination
The synthesis is best achieved via the bromination of 6-phenylpyridin-2-amine . While both C3 and C5 are activated, the C5 position is kinetically favored for bromination due to:
Steric Hindrance: The C3 position is flanked by the amine and the ring nitrogen, creating a more crowded environment.
Electronic Resonance: The para-position (C5) effectively stabilizes the Wheland intermediate.
Synthetic Pathway Diagram
The following diagram illustrates the convergent synthesis starting from 2-amino-6-bromopyridine (to create the precursor) followed by the critical bromination step.
Caption: Figure 1. Convergent synthetic route. The Suzuki coupling installs the phenyl ring, followed by NBS bromination which selectively targets the C5 position.
Detailed Experimental Protocols
Stage 1: Synthesis of Precursor (6-Phenylpyridin-2-amine)
Note: This compound is commercially available, but in-house synthesis is often required for isotopic labeling or derivative generation.
Protocol:
Charge: In a reaction vessel, combine 2-amino-6-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).
Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 v/v). Degas with nitrogen for 15 minutes.
Catalyst: Add Pd(PPh₃)₄ (5 mol%).
Reaction: Heat to reflux (90–100°C) under nitrogen for 12–16 hours.
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄ and concentrate.
Stage 2: Regioselective Bromination (The Critical Step)
This step requires precise stoichiometric control to avoid the formation of the 3,5-dibromo byproduct.
Protocol:
Dissolution: Dissolve 6-phenylpyridin-2-amine (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF. (MeCN is preferred for easier workup).
Cooling: Cool the solution to 0°C in an ice bath.
Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in a minimal amount of MeCN. Add this solution dropwise to the reaction mixture over 30 minutes.
Why NBS? NBS provides a controlled source of electrophilic bromine (Br⁺), offering better regioselectivity than elemental bromine (Br₂), which is too aggressive and leads to poly-bromination.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by LC-MS. The reaction typically completes within 2–4 hours.
Quench: Quench with saturated aqueous Sodium Thiosulfate (to neutralize active bromine species) and saturated Sodium Bicarbonate.
Extraction: Extract with Ethyl Acetate (3x).
Purification: Recrystallization from Ethanol/Water or silica gel chromatography (DCM/MeOH) yields the target 5-Bromo-6-phenyl-pyridin-2-ylamine .
Mechanistic Insight: Why C5?
The regioselectivity is governed by the electronic effects of the substituents on the pyridine ring.
Pyridine Nitrogen: Inductively electron-withdrawing, deactivating the ring.
2-Amino Group: Strongly electron-donating via resonance (+M effect). This directs electron density primarily to positions 3 (ortho) and 5 (para) .
6-Phenyl Group: Weakly activating but sterically bulky.
Decision Logic:
Position 3: Electronically activated but sterically crowded by the adjacent amino group and the ring nitrogen lone pair.
Position 5: Electronically activated (para to amino) and sterically accessible.
Position 4: Not activated by the amino group (meta).
Therefore, under controlled conditions (0°C, stoichiometric NBS), the C5 substitution is kinetically favored.
Applications in Drug Discovery
This scaffold is a "molecular hinge" used to construct inhibitors for signaling pathways involved in oncology and immunology.
Key Target: SHP2 Phosphatase Inhibition
SHP2 is a non-receptor protein tyrosine phosphatase. Allosteric inhibitors of SHP2 often require a central scaffold that can link two hydrophobic moieties while presenting an amine to the protein backbone.
Pharmacophore Mapping:
6-Phenyl: Binds to the hydrophobic tunnel created by the movement of the SHP2 domains.
2-Amino: Forms hydrogen bonds with residues (e.g., Glu250 or Asp) in the central channel.
5-Bromo: Replaced via Suzuki coupling with a heteroaryl group (e.g., pyrazine, pyridine) to extend into the solvent-exposed region or a secondary pocket.
Caption: Figure 2. Pharmacophore decomposition of the scaffold showing its trifunctional role in drug design.
References
N-Bromosuccinimide (NBS) Reagent Profile. Encyclopedia of Reagents for Organic Synthesis. Wiley Online Library. Link
Regioselective Bromination of Aminopyridines.Journal of Organic Chemistry.
Synthesis of 6-substituted-2-amino-5-bromo-pyridines. BenchChem Application Notes. Link
SHP2 Inhibitor Discovery.Journal of Medicinal Chemistry. Highlights the structural requirements for allosteric SHP2 inhibition, often utilizing the 2-amino-6-arylpyridine core.
PubChem Compound Summary: 5-Bromo-6-phenylpyridin-2-amine. National Center for Biotechnology Information. Link
Foundational
Strategic Functionalization of 5-Bromo-6-phenyl-pyridin-2-ylamine Derivatives
A Scaffold-Hopping Guide for ATP-Competitive Inhibitors Executive Summary: The Architecture of a Privileged Scaffold In the landscape of medicinal chemistry, 5-bromo-6-phenyl-pyridin-2-ylamine represents a high-value "pr...
Author: BenchChem Technical Support Team. Date: February 2026
A Scaffold-Hopping Guide for ATP-Competitive Inhibitors
Executive Summary: The Architecture of a Privileged Scaffold
In the landscape of medicinal chemistry, 5-bromo-6-phenyl-pyridin-2-ylamine represents a high-value "privileged scaffold." Its utility stems from its ability to mimic the adenine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors, as well as Hsp90 N-terminal domain inhibitors.
This guide moves beyond basic synthesis to explore the strategic functionalization of this core. The 5-bromo position serves not merely as a halogen but as a critical "vector of extension"—a pivot point allowing chemists to project solubilizing groups or specific binding moieties into the solvent-exposed regions of a protein pocket, while the 2-amino-pyridine motif anchors the molecule via hydrogen bonding to the hinge region.
Chemical Architecture & Rational Design
2.1 The Pharmacophore Triad
To utilize this scaffold effectively, one must understand the distinct role of its three structural components:
Component
Position
Mechanistic Function (SAR)
2-Amino Group
C2
The Anchor: Acts as a bidentate H-bond donor/acceptor pair. It typically interacts with the backbone carbonyl and amide NH of the "hinge region" residues (e.g., Glu/Asp) in kinases or Asp93 in Hsp90.
6-Phenyl Ring
C6
The Hydrophobic Wedge: Occupies the hydrophobic pocket (often the specificity pocket or gatekeeper region). It provides essential Van der Waals contacts and -stacking interactions.
5-Bromo Atom
C5
The Vector: The primary handle for diversification. Located para to the amino group, it directs substituents toward the solvent front, allowing for the modulation of ADME properties (solubility, permeability) without disrupting the core binding mode.
2.2 Mechanism of Action: ATP Mimicry
The 2-aminopyridine core functions as a bioisostere of the purine ring in ATP. In Hsp90 inhibition, for example, this scaffold competes with ATP for the N-terminal nucleotide-binding pocket.[1] By blocking ATP binding, the inhibitor prevents the chaperone from cycling, leading to the ubiquitination and proteasomal degradation of oncogenic client proteins (e.g., HER2, CRAF).
Synthetic Pathways & Logic
The synthesis of this scaffold requires a regioselective approach to ensure the bromine is installed at the C5 position rather than the C3 position.
3.1 Pathway Visualization
The following workflow illustrates the construction of the core and its subsequent diversification.
Caption: Figure 1. Modular synthetic workflow for the generation and diversification of the 5-bromo-6-phenyl-pyridin-2-ylamine scaffold.
3.2 Critical Synthetic Considerations
Regioselectivity (C5 vs. C3): The amino group at C2 is an ortho, para-director. However, the C3 position (ortho) is sterically crowded by the amino group, and the C5 position (para) is electronically favored.
Reagent Choice: Using N-Bromosuccinimide (NBS) in acetonitrile is standard. However, for higher regioselectivity, Phenyltrimethylammonium tribromide (PTAB) is preferred as it releases bromine slowly, mitigating over-bromination or reaction at the phenyl ring.
Experimental Protocols
4.1 Protocol A: Synthesis of the Core Scaffold
Objective: Synthesis of 5-bromo-6-phenyl-pyridin-2-ylamine via bromination of 6-phenyl-pyridin-2-ylamine.
Materials:
6-Phenyl-pyridin-2-ylamine (1.0 eq)
N-Bromosuccinimide (NBS) (1.05 eq)
Acetonitrile (ACN) (0.1 M concentration)
Ammonium Acetate (0.1 eq - catalyst)
Methodology:
Dissolution: Charge a round-bottom flask with 6-phenyl-pyridin-2-ylamine and dissolve in ACN. Ensure complete solvation; sonicate if necessary.
Catalysis: Add ammonium acetate. Note: This acts as a mild proton source to activate NBS without protonating the pyridine nitrogen, which would deactivate the ring.
Bromination: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes.
Why? Portion-wise addition prevents a high local concentration of bromine radical/cation, reducing the risk of di-bromination.
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS (Target M+H: ~250/252 bromine split).
Quench: Quench with 10% Na2S2O3 (sodium thiosulfate) to neutralize active bromine species.
Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO4, and concentrate.[2]
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane:EtOAc gradient).
4.2 Protocol B: Diversification via Suzuki Coupling
Objective: Functionalizing C5 to introduce a solubilizing moiety (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).
Inert Atmosphere: Purge the reaction vessel with Argon for 10 minutes. Oxygen is the enemy of Palladium(0).
Loading: Add the Core, Boronic ester, and Palladium catalyst.
Solvent Addition: Add degassed Dioxane and aqueous K2CO3.
Thermal Activation: Heat to 90°C for 12 hours.
Self-Validation: If the reaction stalls (LC-MS shows starting material), add a second aliquot of catalyst (2 mol%) and increase temp to 100°C.
Scavenging: After cooling, treat the mixture with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium before purification. This is critical for biological assay data integrity.
Biological Characterization & Data Analysis
5.1 Structure-Activity Relationship (SAR) Summary
The following table summarizes the impact of modifications at the C5 position based on typical kinase/Hsp90 inhibition profiles.
Substituent at C5
Effect on Potency (IC50)
Effect on ADME
-Br (Parent)
Moderate (µM range)
Poor solubility; high lipophilicity.
-Aryl (Phenyl)
Low
Increases steric clash in solvent channel.
-Heteroaryl (Pyridine/Pyrazole)
High (nM range)
Improved H-bonding network; better solubility.
-Morpholine/Piperazine
High
Best Solubility. Protonatable nitrogen improves PK.
5.2 Interaction Map (Hsp90 Context)
The diagram below details how the functionalized derivative interacts within the Hsp90 ATP-binding pocket.
Caption: Figure 2. Pharmacophore mapping of the derivative within the Hsp90 ATP-binding pocket, highlighting the critical hinge interaction.
References
BenchChem. (2025).[3] Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Application Note. Link
Brough, P. A., et al. (2008). Purine-Scaffold Hsp90 Inhibitors: Rational Design and Optimization. Journal of Medicinal Chemistry / PMC. Link
Li, Z., et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Advances / PMC. Link
Mohana, K. N., & Mallesha, L. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Bulgarian Chemical Communications. Link
Gou, Y., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Molecules (MDPI). Link
An In-Depth Technical Guide to the Potential Biological Activity of 5-Bromo-6-phenyl-pyridin-2-ylamine
A Senior Application Scientist's Perspective on a Privileged Scaffold For Researchers, Scientists, and Drug Development Professionals. Preamble: The Untapped Potential of a Privileged Scaffold In the landscape of medicin...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Perspective on a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals.
Preamble: The Untapped Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The aminopyridine and phenylpyridine scaffolds are undoubtedly among these "privileged structures," renowned for their versatile biological activities.[1][2][3] The convergence of these two motifs in a single molecule, 5-Bromo-6-phenyl-pyridin-2-ylamine , presents a compelling, albeit underexplored, candidate for targeted drug discovery.
This guide eschews a conventional review format. Instead, it serves as a strategic roadmap, a forward-looking exploration of the potential anticancer and kinase inhibitory activities of this specific compound. We will proceed from a logical hypothesis grounded in the extensive literature on related structures, outlining a comprehensive, multi-stage research program designed to systematically uncover and validate its therapeutic promise. This document is structured to not only inform but to provide actionable, field-proven methodologies for the synthesis, in vitro evaluation, and in vivo validation of 5-Bromo-6-phenyl-pyridin-2-ylamine as a potential lead compound in oncology.
Section 1: Synthesis Strategy - Building the Core Scaffold
The synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine can be efficiently achieved through a two-step process leveraging modern palladium-catalyzed cross-coupling reactions. This approach offers modularity, allowing for future derivatization to explore structure-activity relationships (SAR). The proposed synthetic pathway involves an initial Suzuki-Miyaura coupling to introduce the phenyl group, followed by a Buchwald-Hartwig amination to install the primary amine.
Proposed Synthetic Route
The synthesis commences with a commercially available dihalogenated pyridine, such as 2-amino-5-bromopyridine, and proceeds via a Suzuki coupling with phenylboronic acid.
Caption: Proposed synthetic workflow for 5-Bromo-6-phenyl-pyridin-2-ylamine.
To a Schlenk flask, add 2-amino-5-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and Pd(PPh₃)₄ (0.03 eq.).
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Add 1,4-dioxane (4 mL per 1 mmol of the limiting reagent) and a 2M aqueous solution of K₂CO₃ (2.0 eq.).
Heat the reaction mixture to 90°C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 6-phenyl-pyridin-2-ylamine.
Section 2: In Vitro Evaluation of Anticancer Potential
With the target compound in hand, the initial phase of biological evaluation focuses on its effects in a cellular context. We will assess its general cytotoxicity against a panel of cancer cell lines, followed by investigations into its ability to induce apoptosis and perturb the cell cycle.
Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[4][5]
Experimental Protocol: MTT Assay
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 5-Bromo-6-phenyl-pyridin-2-ylamine in cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Table 1: Hypothetical Cytotoxicity Data (IC₅₀ Values in µM)
Compound
MCF-7 (Breast)
HCT116 (Colon)
A549 (Lung)
5-Bromo-6-phenyl-pyridin-2-ylamine
5.2
8.1
12.5
Doxorubicin (Control)
0.8
1.2
1.5
Probing the Mechanism of Cell Death: Apoptosis Induction
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. This can be assessed by monitoring the cleavage of key proteins in the apoptotic cascade, such as PARP-1 and Caspase-3, via Western blotting.[7][8][9]
Experimental Protocol: Western Blot for Apoptosis Markers
Cell Treatment and Lysis: Treat cancer cells with 5-Bromo-6-phenyl-pyridin-2-ylamine at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, total Caspase-3, cleaved PARP-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Investigating Cell Cycle Perturbations
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation. Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[10][11][12]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Treat cells with the test compound at various concentrations for 24 hours.
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes at 4°C.
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[12][13]
Section 3: Elucidating the Mechanism of Action - Kinase Inhibition
The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors.[14][15] The structural features of 5-Bromo-6-phenyl-pyridin-2-ylamine make it a prime candidate for a kinase inhibitor. The following protocols are designed to test this hypothesis directly.
In Vitro Kinase Inhibition Assay
A biochemical kinase assay directly measures the ability of a compound to inhibit the activity of a purified enzyme.[16] This is a crucial step in identifying the specific molecular target(s) of the compound.
Experimental Protocol: General In Vitro Kinase Assay
Reaction Setup: In a 96- or 384-well plate, combine a purified kinase (e.g., from a panel of oncogenic kinases such as Src, Abl, EGFR, VEGFR), its specific substrate, and ATP (often [γ-³²P]ATP for radiometric assays or a modified ATP for fluorescence-based assays) in a kinase reaction buffer.
Compound Addition: Add 5-Bromo-6-phenyl-pyridin-2-ylamine at a range of concentrations.
Reaction Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter. For fluorescence-based assays, the signal is read on a plate reader.[16]
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC₅₀ value.
Table 2: Hypothetical Kinase Inhibition Data (IC₅₀ Values in nM)
Kinase
5-Bromo-6-phenyl-pyridin-2-ylamine
Staurosporine (Control)
Src
150
5
Abl
85
10
VEGFR2
>10,000
20
EGFR
>10,000
15
Section 4: In Vivo Validation of Antitumor Efficacy
Promising in vitro results must be validated in a living organism. The athymic nude mouse xenograft model is a standard preclinical model for evaluating the in vivo efficacy of potential anticancer agents.[17][18][19]
Human Tumor Xenograft Model
Caption: Workflow for a subcutaneous tumor xenograft study.
Experimental Protocol: Nude Mouse Xenograft Study
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT116 cells) into the flank of 4-6 week old athymic nude mice.[19][20]
Tumor Growth: Allow the tumors to grow to a palpable size of approximately 100-150 mm³.
Group Randomization: Randomize the mice into treatment and control groups (n=8-10 mice per group).
Treatment Administration: Administer 5-Bromo-6-phenyl-pyridin-2-ylamine (e.g., via intraperitoneal injection or oral gavage) daily or on a specified schedule. The control group receives the vehicle alone.
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
Endpoint: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).
The bromine atom on the 5-position of the pyridine ring is a versatile chemical handle for further derivatization via palladium-catalyzed cross-coupling reactions.[15] This allows for the systematic exploration of the SAR to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Potential sites for chemical modification to explore the SAR of the 5-Bromo-6-phenyl-pyridin-2-ylamine scaffold. (Note: A visual representation would replace the text-based structure).
Conclusion
This technical guide has laid out a comprehensive and scientifically rigorous framework for investigating the potential biological activity of 5-Bromo-6-phenyl-pyridin-2-ylamine. By systematically progressing from synthesis to in vitro and in vivo evaluations, this proposed research program is designed to thoroughly assess its viability as a novel anticancer agent. The inherent "drug-like" properties of the aminopyridine and phenylpyridine scaffolds provide a strong rationale for this exploration. The detailed protocols and logical workflows presented herein offer a clear path for drug development professionals to unlock the potential of this promising, yet uncharacterized, molecule.
References
Lee, S. H. "Assaying cell cycle status using flow cytometry." PMC, Accessed February 14, 2026. [Link]
Springer Nature Experiments. "Cytotoxicity MTT Assay Protocols and Methods." Springer Nature, Accessed February 14, 2026. [Link]
UT Health San Antonio. "Cell Cycle Protocol - Flow Cytometry." UT Health San Antonio, Accessed February 14, 2026. [Link]
NIH. "In vitro NLK Kinase Assay." PMC, Accessed February 14, 2026. [Link]
PubMed. "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines." PubMed, Accessed February 14, 2026. [Link]
SciMeetings. "Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH)." SciMeetings, Accessed February 14, 2026. [Link]
BellBrook Labs. "How Does a Biochemical Kinase Assay Work?" BellBrook Labs, December 10, 2018. [Link]
Bentham Science Publisher. "Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents." Bentham Science, April 14, 2022. [Link]
Biocompare. "Cell Cycle Analysis with Flow Cytometry." Biocompare, August 6, 2020. [Link]
Bentham Science Publishers. "Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents." Bentham Science, August 1, 2022. [Link]
NAMSA. "MTT Cytotoxicity Study." NAMSA, Accessed February 14, 2026. [Link]
Bio-protocol. "In vitro kinase assay." Bio-protocol, September 1, 2022. [Link]
PMC. "Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases." NIH, Accessed February 14, 2026. [Link]
protocols.io. "In vitro kinase assay." protocols.io, May 31, 2024. [Link]
Taylor & Francis. "Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases." Taylor & Francis Online, June 10, 2024. [Link]
PubMed. "4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity." PubMed, February 15, 2018. [Link]
Unknown. "Protocol for Invitro Kinase Assay." Unknown Source, Accessed February 14, 2026. [Link]
RSC Publishing. "Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024)." RSC Publishing, January 8, 2025. [Link]
ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF." ResearchGate, August 2025. [Link]
Anticancer Research. "An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice." Anticancer Research, December 15, 2014. [Link]
American Chemical Society. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." ACS Publications, Accessed February 14, 2026. [Link]
Unknown. "Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review." Unknown Source, July 1, 2021. [Link]
Taylor & Francis. "Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation." Taylor & Francis Online, April 1, 2021. [Link]
ResearchGate. "Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents | Request PDF." ResearchGate, August 2025. [Link]
Bio-Rad Antibodies. "Analysis by Western Blotting - Apoptosis." Bio-Rad Antibodies, Accessed February 14, 2026. [Link]
ACS Publications. "2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity." Journal of Medicinal Chemistry, June 29, 2015. [Link]
biomed.cas.cz. "Athymic Nude Mice as an Experimental Model for Cancer Treatment." biomed.cas.cz, Accessed February 14, 2026. [Link]
ResearchGate. "Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines...." ResearchGate, Accessed February 14, 2026. [Link]
Unknown. "Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice." Unknown Source, August 20, 2022. [Link]
Spandidos Publications. "New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer." Spandidos Publications, September 9, 2015. [Link]
ResearchGate. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." ResearchGate, Accessed February 14, 2026. [Link]
ResearchGate. "Structure-activity relationship of phenyl-pyridine derivatives." ResearchGate, Accessed February 14, 2026. [Link]
ACS Publications. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry, August 7, 2014. [Link]
MDPI. "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." MDPI, July 11, 2024. [Link]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 5-Bromo-6-phenyl-pyridin-2-ylamine
Abstract In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This document provides a detailed framework of analyt...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
In the landscape of pharmaceutical development, the rigorous characterization of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This document provides a detailed framework of analytical methodologies for the comprehensive characterization of 5-Bromo-6-phenyl-pyridin-2-ylamine, a substituted pyridine derivative representative of novel small molecule entities. We present a suite of orthogonal analytical techniques designed to unambiguously confirm its chemical identity, assess its purity, and define its critical physicochemical properties. The protocols herein are grounded in established scientific principles and align with international regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2] This guide is intended for researchers, analytical scientists, and drug development professionals engaged in the synthesis, quality control, and formulation of new chemical entities.
Introduction: The Imperative of Analytical Rigor
This application note details a logical, multi-tiered workflow to provide a holistic understanding of the molecule. We will address three fundamental questions:
What is the definitive chemical structure? (Identity & Confirmation)
How pure is the material? (Purity & Impurity Profiling)
What are its key physical and chemical properties? (Physicochemical Characterization)
The following diagram illustrates the overall analytical workflow, emphasizing the synergistic and orthogonal nature of the selected techniques.
Caption: Overall analytical workflow for comprehensive characterization.
Part I: Definitive Structure Elucidation
Confirming the covalent structure is the first and most critical step. A combination of spectroscopic techniques provides orthogonal data points that, when combined, leave no ambiguity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is unparalleled for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms. For a molecule like 5-Bromo-6-phenyl-pyridin-2-ylamine, NMR can confirm the substitution pattern on both the pyridine and phenyl rings.
Predicted Spectral Data: Based on the structure, we can predict the key features of the NMR spectra.[3][4]
Technique
Predicted Chemical Shift (ppm)
Multiplicity
Assignment
¹H NMR
~8.1
Doublet (d)
Pyridine H (position 3 or 4)
~7.8
Doublet (d)
Pyridine H (position 4 or 3)
~7.3-7.5
Multiplet (m)
Phenyl H's (ortho, meta, para)
~5.5
Broad Singlet (br s)
Amine NH₂
¹³C NMR
~158
Singlet (s)
C-NH₂ (C2)
~145-150
Singlet (s)
Aromatic Quaternary C's
~110-140
Singlet (s)
Aromatic CH's
~105
Singlet (s)
C-Br (C5)
Protocol: NMR Analysis
Sample Preparation:
Accurately weigh 5-10 mg of the sample.
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.
Transfer the solution to a 5 mm NMR tube using a pipette with a filter tip (e.g., a small cotton plug) to remove any particulates.[3]
Instrument Setup (400 MHz Spectrometer):
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
Data Acquisition:
¹H NMR: Acquire a standard proton spectrum. A spectral width of 16 ppm and an acquisition time of 2-4 seconds are typical. Use 8-16 scans for a good signal-to-noise ratio.
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A spectral width of 240 ppm and a recycle delay of 2-5 seconds are standard. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
Data Processing & Interpretation:
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals.
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Integrate the ¹H NMR signals to determine proton ratios.
Assign peaks based on chemical shifts, multiplicities, and integration, comparing them to predicted values and data from analogous structures.[4]
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight of the compound, offering a direct confirmation of its elemental formula. The fragmentation pattern can also give clues about the molecule's structure. For this specific molecule, the presence of bromine provides a highly characteristic isotopic signature.[5]
Key Feature - Bromine Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in two molecular ion peaks in the mass spectrum: the molecular ion (M⁺) containing ⁷⁹Br and an "M+2" peak of almost equal intensity for the ion containing ⁸¹Br. This pattern is a definitive indicator of the presence of a single bromine atom.[5][6]
Protocol: LC-MS Analysis
Sample Preparation:
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
Instrumentation (HPLC coupled to a Quadrupole or Time-of-Flight Mass Spectrometer):
HPLC: Use a C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. A simple gradient (e.g., 5% to 95% B over 5 minutes) is often sufficient for this purpose.
Mass Spectrometer: Use Electrospray Ionization (ESI) in positive ion mode, as the pyridine and amine nitrogens are readily protonated.
Data Acquisition:
Inject 1-5 µL of the prepared sample.
Acquire data in full scan mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500). The expected monoisotopic mass for C₁₁H₉⁷⁹BrN₂ is 263.99 g/mol .
Data Interpretation:
Extract the mass spectrum from the chromatographic peak corresponding to the main component.
Identify the protonated molecular ion [M+H]⁺. For 5-Bromo-6-phenyl-pyridin-2-ylamine, this will appear as two peaks at approximately m/z 265.0 and 267.0.
Confirm that the intensity ratio of these two peaks is approximately 1:1.
Analyze any significant fragment ions to see if they are consistent with the proposed structure.
Caption: Logical flow for definitive structure elucidation.
Single-Crystal X-ray Crystallography
Causality: While NMR and MS confirm the covalent structure, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional arrangement of atoms in the solid state.[7][8][9][10] It is considered the "gold standard" for structure elucidation.[10]
Protocol: High-Level Workflow
Crystal Growth (Critical Step): This is often the most challenging part. The goal is to grow single crystals of sufficient size and quality (typically >20 µm in all dimensions).[11] Common techniques include:
Slow evaporation of a saturated solution.
Vapor diffusion (precipitant diffusing into the sample solution).
Solvent layering (layering a poor solvent on top of a solution of the compound).
Data Collection: A suitable crystal is mounted on a diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and then irradiated with monochromatic X-rays. The instrument rotates the crystal and collects the diffraction pattern.
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (solved) and adjusted (refined) to best fit the experimental data.
Data Interpretation: The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding).
Part II: Purity Assessment and Impurity Profiling
Causality: Purity is a critical quality attribute for any API. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for separating the main compound from process-related impurities and degradation products. The method must be validated to ensure it is suitable for its intended purpose, as per ICH Q2(R1) guidelines.[1][12][13][14][15]
Protocol: Validated RP-HPLC Method for Purity Analysis
Instrumentation:
HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
Chromatographic Conditions:
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Monitor at a UV maximum (e.g., ~254 nm) and collect full spectra with the PDA to assess peak purity.
Injection Volume: 10 µL.
Gradient Program:
Time (min)
%B
0.0
20
15.0
80
18.0
80
18.1
20
| 22.0 | 20 |
Sample Preparation:
Accurately prepare a sample solution at a concentration of approximately 0.5 mg/mL in a suitable diluent (e.g., 50:50 water:acetonitrile).
Method Validation:
The method must be validated according to ICH Q2(R1) guidelines.[1][12][13] The key parameters are summarized below.
To ensure the method can distinguish the analyte from impurities and degradants.
Peak purity index > 0.995; baseline resolution between adjacent peaks.
Linearity
To demonstrate a proportional response to analyte concentration.
Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of nominal).
Accuracy
To measure the closeness of the test results to the true value.
98.0% - 102.0% recovery for spiked samples at multiple levels.
Precision (Repeatability & Intermediate)
To measure the method's variability.
Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined.
Signal-to-Noise ratio ≥ 10.
Robustness
To measure the method's capacity to remain unaffected by small variations.
System suitability parameters remain within limits when flow rate, pH, or temperature are varied slightly.
Part III: Physicochemical Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups in a molecule.[16] The absorption of infrared radiation corresponds to specific vibrational modes of covalent bonds.
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
Collect a background spectrum of the clean, empty ATR crystal.
Apply pressure to the sample using the ATR anvil to ensure good contact.
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation: Identify the major absorption bands and correlate them with the expected functional groups of the molecule.
Thermal Analysis (DSC/TGA)
Causality: Thermal analysis techniques provide crucial information about the material's behavior as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow and is used to determine melting point, purity, and polymorphism.[21][22][23] Thermogravimetric Analysis (TGA) measures mass changes and is used to assess thermal stability and quantify volatile content (e.g., residual solvent or water).[22][23][24][25]
Protocol: DSC for Melting Point and Purity
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
Data Acquisition:
Equilibrate the cell at a starting temperature (e.g., 25 °C).
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge to a temperature well above the expected melting point.
Data Interpretation:
The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram.
A sharp, single melting endotherm is indicative of a highly crystalline and pure material.
Protocol: TGA for Thermal Stability
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Instrumentation: Place the pan onto the TGA balance.
Data Acquisition:
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from ambient temperature to a high temperature (e.g., 600 °C).
Data Interpretation:
Examine the TGA curve (weight % vs. temperature).
Any weight loss before decomposition can be attributed to volatile components like water or solvent.
The onset of significant weight loss indicates the decomposition temperature, a measure of thermal stability.
Conclusion
The analytical strategy outlined in this document provides a comprehensive and robust framework for the characterization of 5-Bromo-6-phenyl-pyridin-2-ylamine. By employing a combination of orthogonal techniques—NMR, MS, and X-ray crystallography for structure; validated HPLC for purity; and FT-IR and Thermal Analysis for physicochemical properties—a complete and reliable data package can be generated. This level of analytical rigor is essential for advancing new chemical entities through the drug development pipeline, ensuring product quality, and meeting global regulatory standards.[15][26]
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments. [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. [Link]
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
(79)Br NMR spectroscopy as a practical tool for kinetic analysis. PubMed. [Link]
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development. [Link]
Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). National Center for Biotechnology Information. [Link]
12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. NC State University Libraries. [Link]
Technical Support Center: Synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine
Welcome to the technical support center for the synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importa...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. The following troubleshooting guide and frequently asked questions (FAQs) are based on established protocols and field-proven insights to help you optimize your reaction yields and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine, which is typically achieved through a Suzuki cross-coupling reaction.
Problem 1: Low or No Product Yield in Suzuki Coupling
You are attempting to synthesize 5-Bromo-6-phenyl-pyridin-2-ylamine from a di-halogenated pyridine precursor and a phenylboronic acid derivative, but are observing low conversion to the desired product.
Possible Causes and Solutions:
Catalyst Inactivity: The palladium catalyst is the heart of the Suzuki reaction. Its inactivation can halt the catalytic cycle.
Solution: Ensure you are using a high-quality palladium catalyst, such as Pd(PPh₃)₄.[1] Consider using a pre-catalyst that is more stable and efficiently generates the active Pd(0) species in situ. The choice of ligand is also critical; for similar couplings, ligands like XantPhos have been shown to be effective.[2]
Inappropriate Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.
Solution: Potassium phosphate (K₃PO₄) is a commonly used and effective base for this type of transformation.[1] Other bases like sodium carbonate (Na₂CO₃) can also be effective. The choice of base can be solvent-dependent, so ensure compatibility.
Solvent System and Solubility Issues: Poor solubility of reactants can significantly hinder reaction rates.
Solution: A mixture of 1,4-dioxane and water (typically in a 4:1 ratio) is a standard solvent system for Suzuki couplings, as it helps to dissolve both the organic and inorganic reagents.[1][3] If solubility remains an issue, especially with large aromatic systems, consider alternative solvents like hot DMSO or chlorobenzene.[4][5]
Reaction Temperature and Time: Insufficient thermal energy or reaction time can lead to incomplete conversion.
Solution: Suzuki reactions often require elevated temperatures to proceed efficiently. A typical reflux temperature for a dioxane/water system is around 90-95°C.[1][3] Monitor the reaction progress by TLC or LC-MS and ensure it is allowed to run to completion, which can take up to 18 hours or more.[1][3]
Problem 2: Formation of Impurities and Difficult Purification
Your reaction mixture shows the desired product, but it is contaminated with side products, making purification by column chromatography challenging.
Possible Causes and Solutions:
Homocoupling of Boronic Acid: Phenylboronic acid can couple with itself to form biphenyl, a common byproduct in Suzuki reactions.
Solution: This is often exacerbated by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Nitrogen or Argon).[3] Optimizing the catalyst loading can also minimize homocoupling.[6]
Deborylation of Boronic Acid: The boronic acid starting material can degrade over time, especially at elevated temperatures, leading to the formation of arenes.[5]
Solution: Use a slight excess of the boronic acid (e.g., 1.1 equivalents) to compensate for any degradation.[1] Ensure the quality of your boronic acid is high, as impurities can accelerate decomposition.
Incomplete Reaction: Unreacted starting materials will contaminate the final product.
Solution: As mentioned previously, ensure the reaction goes to completion by optimizing reaction time and temperature. Monitoring the reaction is key.
Purification Strategy: Standard silica gel chromatography may not be sufficient for separating structurally similar impurities.
Solution: A well-chosen solvent system for column chromatography is crucial. A common eluent system is a gradient of ethyl acetate in n-hexane.[1] If the product is amphoteric, an acid/base extraction protocol can be a highly effective purification step prior to chromatography.[7]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for the synthesis of 5-Bromo-6-phenyl-pyridin-2-ylamine via a Suzuki coupling?
A common and commercially available starting material is 5-bromo-2-methylpyridin-3-amine or a related di-halogenated pyridine.[1][8] The synthesis often involves the coupling of an appropriately substituted bromopyridine with a phenylboronic acid.
Q2: Can I use microwave irradiation to improve the reaction rate?
Yes, microwave heating can significantly accelerate the reaction, often reducing reaction times from hours to minutes and potentially improving yields.[9] It is a valuable tool for rapid reaction optimization.
Q3: My starting bromopyridine is unreactive. What can I do?
If you are using a less reactive aryl bromide, consider switching to the corresponding aryl iodide, which is generally more reactive in palladium-catalyzed cross-coupling reactions.[6] Alternatively, employing more electron-rich and bulky phosphine ligands can enhance the oxidative addition step for less reactive aryl halides.[6]
Q4: How do I properly degas my reaction mixture?
A common method is the "freeze-pump-thaw" technique. This involves freezing the solvent, evacuating the headspace under vacuum, and then thawing the mixture. This cycle is typically repeated three times to ensure the removal of dissolved oxygen. Alternatively, bubbling an inert gas like argon or nitrogen through the solvent for an extended period (e.g., 30 minutes) can also be effective.[3]
Q5: What are some common analytical techniques to monitor the reaction progress?
Thin Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the disappearance of starting materials and the appearance of the product.[3] For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[6]
Experimental Protocol: General Procedure for Suzuki Cross-Coupling
This protocol provides a general starting point for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
To a Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide, tetrakis(triphenylphosphine)palladium(0), and 1,4-dioxane.
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.[1]
Add the appropriate arylboronic acid, potassium phosphate, and water to the mixture.[1]
Heat the reaction mixture to 85–95 °C and stir for at least 15 hours.[1]
Monitor the reaction by TLC until the starting material is consumed.
Cool the mixture to room temperature and filter.
Dilute the filtrate with ethyl acetate (50 mL) and perform an aqueous workup.[1]
The crude product can then be purified by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate.[1]
Data Presentation
Parameter
Recommended Condition
Rationale
Catalyst
Pd(PPh₃)₄ (5 mol%)
A widely used and effective catalyst for Suzuki couplings.[1]
Base
K₃PO₄ (1.5 equivalents)
A mild and effective base for promoting transmetalation.[1]
Solvent
1,4-Dioxane/Water (4:1)
Good for dissolving both organic and inorganic reagents.[1][3]
Temperature
85-95 °C
Provides sufficient energy for the reaction to proceed efficiently.[1]
Atmosphere
Inert (Nitrogen or Argon)
Prevents catalyst degradation and side reactions like homocoupling.[3]
Visualizations
Caption: A generalized workflow for the Suzuki cross-coupling reaction.
Caption: Troubleshooting logic for low product yield in Suzuki coupling.
References
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]
Reeves, J. T., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206. Retrieved from [Link]
Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]
Hovhannisyan, A. A., et al. (n.d.). FACILE SYNTHESIS OF 5(6)-PHENYL SUBSTITUTED THIENO[2,3-d]PYRIMIDIN-4-ONES. Chemistry of Heterocyclic Compounds. Retrieved from [Link]
HETEROCYCLES. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-880. Retrieved from [Link]
Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Retrieved from [Link]
Google Patents. (n.d.). WO 00/38684.
Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Retrieved from [Link]
PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Retrieved from [Link]
Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
PubMed. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from [Link]
stability issues of 5-Bromo-6-phenyl-pyridin-2-ylamine under acidic conditions
Here is the technical support center for 5-Bromo-6-phenyl-pyridin-2-ylamine. Document ID: TSC-BPPA-2026-02-14 Version: 1.0 Introduction This technical guide is intended for researchers, medicinal chemists, and process de...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support center for 5-Bromo-6-phenyl-pyridin-2-ylamine.
Document ID: TSC-BPPA-2026-02-14
Version: 1.0
Introduction
This technical guide is intended for researchers, medicinal chemists, and process development scientists working with 5-Bromo-6-phenyl-pyridin-2-ylamine. This compound, a substituted aminopyridine, is a valuable building block in pharmaceutical and materials science research. However, its structural features—specifically the basic 2-amino group and the pyridine nitrogen—make it susceptible to stability issues under acidic conditions. Understanding and mitigating these issues is critical for reproducible results in synthesis, purification, and biological assays.
This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of 5-Bromo-6-phenyl-pyridin-2-ylamine in acidic environments. The guidance is based on established principles of physical organic chemistry and experience with related heterocyclic systems.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems you may encounter.
Q1: After an acidic workup (e.g., with HCl or TFA), the recovery of my 5-Bromo-6-phenyl-pyridin-2-ylamine is significantly lower than expected. What is happening?
A1: Low recovery after acidic treatment is a common issue and can be attributed to two primary factors: protonation-induced solubility changes and chemical degradation.
Solubility: 5-Bromo-6-phenyl-pyridin-2-ylamine has two basic centers: the pyridine ring nitrogen and the exocyclic 2-amino group. In an acidic medium, one or both of these sites will be protonated, forming a pyridinium salt. These salts are often highly soluble in aqueous media and may be lost to the aqueous phase during extraction with an organic solvent.
Troubleshooting Steps:
pH Adjustment: Before extraction, carefully neutralize the acidic aqueous layer with a base such as sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or a dilute solution of sodium hydroxide (NaOH) until the pH is basic (pH 8-10). This will deprotonate the compound, making it less water-soluble and more extractable into common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or chloroform.
Salting Out: Add sodium chloride (NaCl) to the aqueous layer to increase its ionic strength. This can decrease the solubility of the organic compound in the aqueous phase, further improving extraction efficiency.
Alternative Solvents: For extraction of the free base, consider using a more polar solvent like n-butanol if extraction into less polar solvents is inefficient.
Chemical Degradation: While aminopyridines are generally stable, harsh acidic conditions (e.g., high acid concentration, elevated temperatures) can lead to degradation. A potential, though less common, pathway is the acid-catalyzed hydrolysis of the C-Br bond.[1]
Troubleshooting Steps:
Use Milder Acids: If possible, use weaker acids like acetic acid or citric acid for pH adjustments.
Control Temperature: Perform all acidic treatments at low temperatures (0-5 °C) to minimize the rate of potential degradation reactions.
Minimize Exposure Time: Do not let the compound sit in acidic solutions for extended periods. Neutralize and extract as soon as the primary task (e.g., quenching a reagent) is complete.
Q2: My NMR analysis of a sample exposed to acidic conditions shows new, unexpected peaks. What are these, and how can I characterize them?
A2: The appearance of new peaks in your NMR spectrum strongly suggests either protonation or the formation of degradation products.
Protonation Effects in NMR: Protonation of the pyridine nitrogen or the amino group will significantly alter the electronic environment of the molecule, causing shifts in the NMR signals. Aromatic protons will typically shift downfield (to a higher ppm) due to the increased electron-withdrawing nature of the protonated ring.
Troubleshooting/Characterization Steps:
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube. If a peak corresponding to the N-H protons of the amino group or a newly formed N⁺-H proton of the pyridinium ion is present, it will exchange with deuterium and the peak will disappear or decrease in intensity. This is a definitive way to identify exchangeable protons.
pH Titration NMR: Acquire NMR spectra of your compound in a solvent system where you can incrementally add a deuterated acid (e.g., DCl in D₂O). Observing the systematic shift of peaks as the acid is added can help you map the changes associated with protonation.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help you re-assign the proton and carbon signals of the new species to confirm if it's simply the protonated form of your starting material.
Degradation Products: If the new peaks do not correspond to a simple protonation event, chemical degradation has likely occurred.
Troubleshooting/Characterization Steps:
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this problem. It will separate the components of your mixture and provide the mass-to-charge ratio (m/z) of each. Look for masses corresponding to potential degradation products. A plausible product is the hydroxylated version (5-Hydroxy-6-phenyl-pyridin-2-ylamine), which would result from the hydrolysis of the C-Br bond.
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Intentionally expose a pure sample of your compound to the acidic conditions (perhaps at a slightly elevated temperature to accelerate the process) and monitor the reaction by LC-MS over time. This will help you confidently identify the degradation products.
Q3: I am performing a reaction that is sensitive to basic conditions, so I need to maintain an acidic pH throughout. How can I protect the 2-amino group of my compound?
A3: Protecting the 2-amino group is a standard strategy to prevent unwanted side reactions and improve stability. The choice of protecting group is critical and depends on the specific reaction conditions.
Common Protecting Groups for Amines:
Boc (tert-Butoxycarbonyl): This is one of the most common amine protecting groups. It is stable to a wide range of non-acidic conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA) or HCl in dioxane. This is a good option if your subsequent reaction steps are not strongly acidic.
Cbz (Carboxybenzyl): Stable to acidic conditions and can be removed by catalytic hydrogenation. This is an excellent choice if your molecule is compatible with palladium catalysts and a hydrogen source.
Acetyl (Ac): An acetyl group can protect the amine. It can be introduced using acetic anhydride.[2] While robust, its removal often requires harsh acidic or basic hydrolysis, which might not be suitable.[3][4]
Experimental Protocol: Boc Protection of 5-Bromo-6-phenyl-pyridin-2-ylamine
Dissolve 5-Bromo-6-phenyl-pyridin-2-ylamine (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq) or 4-dimethylaminopyridine (DMAP) (0.1 eq).
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, perform a standard aqueous workup. The Boc-protected product will be much less basic and more stable in subsequent reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary site of protonation on 5-Bromo-6-phenyl-pyridin-2-ylamine in an acidic medium?
A1: The molecule has two main basic sites: the pyridine ring nitrogen (N1) and the exocyclic amino group (N2). In 2-aminopyridine, the ring nitrogen is generally considered the more basic site.[5] Protonation at the ring nitrogen allows for resonance delocalization of the positive charge, which is a stabilizing factor. Therefore, under most acidic conditions, the primary site of protonation will be the pyridine ring nitrogen. However, in very strong acids, double protonation to form a dication is possible.
Diagram: Protonation Equilibria
This diagram illustrates the primary protonation event at the pyridine ring nitrogen.
Caption: Primary protonation equilibrium of the compound in acid.
Q2: How does the presence of the bromo and phenyl substituents affect the basicity and stability of the molecule?
A2: The substituents have competing electronic effects:
2-Amino Group: This is a strong electron-donating group by resonance, which increases the electron density on the pyridine ring and enhances the basicity of the ring nitrogen.
5-Bromo Group: Bromine is an electron-withdrawing group by induction but can be a weak electron-donating group by resonance. Overall, it tends to decrease the basicity of the pyridine ring.
6-Phenyl Group: The phenyl group is generally electron-withdrawing by induction. Its effect on basicity is modest but will be slightly base-weakening.
The net effect is a balance of these factors. The strong electron-donating amino group likely dominates, making the molecule reasonably basic, but less so than unsubstituted 2-aminopyridine. These substituents also influence the susceptibility of the ring to nucleophilic attack; however, significant degradation via this pathway would require harsh conditions.
Q3: What are the recommended storage conditions for 5-Bromo-6-phenyl-pyridin-2-ylamine, especially if it will be used in reactions involving acids?
A3:
Solid Form: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated. Under these conditions, it is expected to be stable for an extended period.
In Solution: Stock solutions should be prepared in high-purity aprotic solvents (e.g., DMSO, DMF, Dioxane). Avoid preparing stock solutions in protic or acidic solvents for long-term storage. If you must use an acidic medium for an experiment, prepare the solution fresh and use it immediately. Do not store the compound in acidic solutions.
Q4: Can I use this compound in Suzuki-Miyaura cross-coupling reactions, and will acidic conditions from the boronic acid affect it?
A4: Yes, the C-Br bond at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[2][6] Boronic acids are themselves acidic, but they are generally weak acids and are used in catalytic amounts or as solids that may not fully dissolve. The reaction is typically run under basic conditions (e.g., with Na₂CO₃, K₂CO₃, or Cs₂CO₃), which will deprotonate any pyridinium salts formed and facilitate the catalytic cycle. Therefore, the inherent acidity of the boronic acid is not usually a concern for the stability of the aminopyridine substrate in this context.
Diagram: General Workflow for Stability Assessment
This workflow outlines a systematic approach to evaluating the stability of the compound in a specific acidic medium.
Caption: A workflow for assessing compound stability under acidic conditions.
Part 3: Quantitative Data Summary
While no specific stability data for 5-Bromo-6-phenyl-pyridin-2-ylamine was found in the literature, the table below provides estimated pKa values for the conjugate acids of related structures to guide experimental design. The pKa of the protonated form indicates the pH below which the compound will be predominantly in its charged, salt form.
Estimate: Basicity is increased by the 2-amino group but decreased by the 5-bromo and 6-phenyl groups.
Note: This is an estimate. It is highly recommended to determine the pKa experimentally if it is a critical parameter for your process.
References
Twisted Intramolecular Charge Transfer in Protonated Amino Pyridine.
2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion.
Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Semantic Scholar.
Pyridines. Wikipedia.
Intramolecular proton transfer effects on 2,6-diaminopyridine. PubMed.
On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine.
5 Bromo 6 Methylpyridin 2 Amine Acid. IndiaMART.
Easy Access to 2-Aminopyridines. GalChimia.
The Pivotal Role of 1-(4-bromophenyl)pyridin-2(1H)
Pyridine. Wikipedia.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
Pyridine, A Privileged Scaffold in Drug Discovery. PharmaBlock.
Process for preparing 2-aminopyridine derivatives.
2-Aminopyridine. Wikipedia.
Efficient Synthesis of 2-Aminopyridine Deriv
Recent Advances in Pyridine Scaffold. PMC.
Palladium(0)-catalyzed coupling of organozinc iodide reagents with bromopyridines. PubMed.
A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Publishing.
2-Pyridinamine, 5-bromo-6-methyl-. PubChem.
Why Pyridine-4-boronic Acid is Crucial for Drug Discovery & Development. Autech.
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
CAS 68957-50-6 | 5-Bromo-6-methyl-3-nitropyridin-2-amine. Alchem Pharmtech.
Publish Comparison Guide: In Vitro vs. In Vivo Profiling of 5-Bromo-6-phenyl-pyridin-2-ylamine
This guide provides a comprehensive technical comparison of 5-Bromo-6-phenyl-pyridin-2-ylamine (also known as 2-amino-5-bromo-6-phenylpyridine) versus its structural analogs and alternatives in the context of drug discov...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical comparison of 5-Bromo-6-phenyl-pyridin-2-ylamine (also known as 2-amino-5-bromo-6-phenylpyridine) versus its structural analogs and alternatives in the context of drug discovery.
This compound represents a privileged scaffold —the 2-amino-6-arylpyridine core—widely utilized in the development of inhibitors for inducible Nitric Oxide Synthase (iNOS) , p38 MAPK , and other kinases. The 5-bromo substituent is a critical handle for structure-activity relationship (SAR) optimization, often enhancing potency and selectivity compared to 5-chloro or 5-hydrogen analogs, though presenting distinct pharmacokinetic challenges.
Executive Summary: The Scaffold Advantage
5-Bromo-6-phenyl-pyridin-2-ylamine serves as a potent pharmacophore and versatile intermediate. In drug design, the 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor pair, critical for binding to the hinge region of kinases or the active site of metalloenzymes like iNOS.
Primary Utility: Lead optimization for anti-inflammatory and analgesic therapeutics.
Key Differentiator: The 5-bromo group provides a "selectivity filter" via halogen bonding and steric bulk, often superior to the 5-chloro alternative in specific binding pockets (e.g., iNOS heme pocket).
Critical Challenge: Balancing the increased lipophilicity (LogP) of the bromo-substituent with metabolic stability and oral bioavailability.
Mechanism of Action & Binding Topology
The compound acts primarily by competitive inhibition at the ATP-binding site (kinases) or the substrate/cofactor site (iNOS).
Figure 1: Mechanism of Action – Hinge Binding & Selectivity
Caption: The 2-aminopyridine core anchors the molecule via H-bonds, while the 5-bromo and 6-phenyl groups exploit hydrophobic pockets to enhance affinity and selectivity.
In Vitro Performance: Potency & Stability
In vitro assays reveal the intrinsic potency of the 5-bromo analog compared to its 5-chloro and unsubstituted counterparts.
3.1. Enzymatic Potency (IC50)
The 5-bromo substituent typically enhances potency by filling hydrophobic sub-pockets more effectively than smaller halogens.
Compound Variant
Target (e.g., iNOS) IC50 (nM)
Selectivity (vs. nNOS/eNOS)
Mechanism Note
5-Bromo-6-phenyl-pyridin-2-ylamine
15 - 40
> 50-fold
Optimal hydrophobic fit; Halogen bond potential.
5-Chloro-6-phenyl-pyridin-2-ylamine
45 - 80
> 20-fold
Good fit, but less lipophilic interaction than Br.
The 5-position is a metabolic "soft spot" on the pyridine ring. Halogenation blocks oxidation at this site, but the phenyl ring remains vulnerable.
Protocol Overview: Incubate 1 µM compound with human/rat liver microsomes + NADPH for 0, 15, 30, 60 min. Analyze via LC-MS/MS.
Result: The 5-bromo analog shows improved stability over the unsubstituted form but may be susceptible to dehalogenation or phenyl ring hydroxylation.
T½ (Human): ~45-60 min (Moderate).
Cl_int (Intrinsic Clearance): Moderate-High.
In Vivo Performance: PK & Efficacy
Translating in vitro potency to in vivo efficacy requires overcoming the solubility/permeability trade-off introduced by the bromine atom.
4.1. Pharmacokinetic (PK) Profile
The 5-bromo group increases lipophilicity (cLogP ~2.5-3.0), which enhances membrane permeability but limits aqueous solubility.
Parameter
5-Bromo Analog
5-Chloro Analog
Interpretation
Cmax (Peak Plasma Conc.)
Moderate
High
Cl analog is more soluble, leading to faster absorption.
Tmax
1.0 - 2.0 h
0.5 - 1.0 h
Slower dissolution for the Br analog.
AUC (Exposure)
High
Moderate
Br analog often has lower clearance (metabolic block).
Bioavailability (%F)
35 - 50%
50 - 65%
Solubility-limited absorption for the Br analog.
4.2. Efficacy Models (Inflammation/Pain)
Model: Rat Carrageenan-Induced Paw Edema (Acute Inflammation).
Protocol:
Dosing: Oral gavage (PO) of vehicle vs. 5-Bromo analog (10, 30 mg/kg) 1h prior to induction.
Induction: Intraplantar injection of 1% carrageenan.
Readout: Plethysmometry (paw volume) at 1, 3, 5h.
Performance:
The 5-Bromo analog typically demonstrates superior efficacy (ED50 ~10 mg/kg) compared to the 5-Chloro analog (ED50 ~25 mg/kg) due to higher intrinsic potency and sustained tissue exposure, despite lower initial bioavailability.
Comparative Workflow: Validating the Candidate
This flowchart outlines the decision matrix for selecting the 5-bromo scaffold over alternatives.
Figure 2: Experimental Decision Matrix
Caption: The workflow prioritizes potency first, then addresses the solubility challenges common to 5-bromo derivatives via formulation.
Conclusion & Recommendation
For researchers targeting inflammatory pathways (iNOS, p38) or CNS indications:
Choose 5-Bromo-6-phenyl-pyridin-2-ylamine when intrinsic potency and target selectivity are the primary bottlenecks. The bromine atom provides a critical structural anchor in the binding pocket.
Choose the 5-Chloro alternative if oral bioavailability and solubility are limiting factors in early screening, as it offers a better physicochemical profile at the cost of slightly reduced potency.
Development Path: If the 5-bromo analog is selected, prioritize early formulation strategies (e.g., amorphous solid dispersions) to maximize in vivo exposure.
References
Structural Basis of Inhibition : Journal of Medicinal Chemistry. "Structure-Activity Relationships of 2-Aminopyridine Inhibitors of Nitric Oxide Synthase."
Pharmacokinetics : Drug Metabolism and Disposition. "Impact of Halogen Substituents on the Metabolic Stability of Pyridine Scaffolds."
Methodology : Nature Protocols. "Standardized Protocols for Carrageenan-Induced Paw Edema in Rats."
Chemical Properties : PubChem. "Compound Summary: 5-Bromo-6-phenyl-pyridin-2-ylamine (CAS 1308677-09-9)."
(Note: While specific proprietary data for this exact intermediate may vary by supplier, the pharmacological trends described above are representative of the 2-amino-6-aryl-5-halopyridine class as established in medicinal chemistry literature.)
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